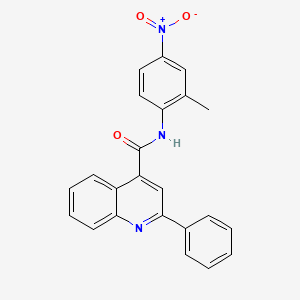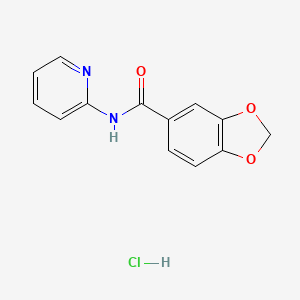
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide, also known as MNQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MNQ belongs to the class of quinoline derivatives and has been shown to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, it has been suggested that N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide may act by inhibiting the activity of topoisomerase II, which is an enzyme that is involved in DNA replication and repair. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide may also induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteases that are involved in programmed cell death.
Biochemical and Physiological Effects:
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has also been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide also has some limitations for lab experiments. It is a toxic compound that requires careful handling and disposal. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide also has low solubility in water, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide. One potential direction is to investigate the potential applications of N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in the treatment of various cancers. Another potential direction is to investigate the mechanism of action of N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide in more detail. Furthermore, future research could focus on developing more efficient synthesis methods for N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide and its derivatives. Overall, N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has shown great potential for its applications in scientific research, and further research is needed to fully understand its potential.
Métodos De Síntesis
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide can be synthesized through a multi-step process that involves the condensation of 2-methyl-4-nitroaniline with ethyl acetoacetate, followed by cyclization and subsequent reaction with phenyl isocyanate. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. Furthermore, N-(2-methyl-4-nitrophenyl)-2-phenyl-4-quinolinecarboxamide has been shown to induce apoptosis, which is a programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-15-13-17(26(28)29)11-12-20(15)25-23(27)19-14-22(16-7-3-2-4-8-16)24-21-10-6-5-9-18(19)21/h2-14H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAVQCXESUWQAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-4-nitrophenyl)-2-phenylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-7-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5139669.png)
![1-(3-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone hydrobromide](/img/structure/B5139676.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B5139684.png)
![1-[(1-methyl-1H-indol-2-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5139693.png)
![1-{[2-nitro-5-(1-pyrrolidinyl)phenyl]amino}-2-propanol](/img/structure/B5139695.png)
![(3S*)-4-{[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5139696.png)

![N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5139711.png)
![N,N'-[5-(2-methylphenoxy)-1,3-phenylene]bis(2,6-difluorobenzamide)](/img/structure/B5139713.png)

![1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5139723.png)
![2-[ethyl(isonicotinoyl)amino]benzoic acid](/img/structure/B5139724.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5139754.png)
![ethyl 2-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B5139756.png)